benzyl 7-fluoro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 7-fluoro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate is a complex organic compound belonging to the chromeno[2,3-b]pyridine family. This compound features a benzyl group attached to a chromeno[2,3-b]pyridine core, which includes a fluorine atom at the 7-position, a methyl group at the 2-position, and a carboxylate group at the 3-position. The presence of these functional groups makes it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzyl 7-fluoro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate typically involves multiple steps, starting with the construction of the chromeno[2,3-b]pyridine core One common approach is the cyclization of a suitable precursor, such as a substituted pyridine derivative, under acidic or basic conditions
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. Continuous flow reactors and automated systems can be employed to optimize yield and purity. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Benzyl 7-fluoro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate can undergo various chemical reactions, including:
Reduction: Reduction reactions can be used to convert the compound into its corresponding reduced forms, which may have different chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can have diverse applications in research and industry.
Scientific Research Applications
Chemistry: In chemistry, benzyl 7-fluoro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound can be used as a probe to study biological processes. Its fluorescence properties make it useful in imaging techniques, allowing scientists to visualize cellular components and track molecular interactions.
Medicine: The compound has shown potential in medicinal chemistry, where it can be used as a lead compound for the development of new drugs. Its ability to interact with specific molecular targets makes it a valuable candidate for drug discovery and development.
Industry: In industry, this compound can be used in the production of advanced materials, such as organic semiconductors and photovoltaic devices
Mechanism of Action
The mechanism by which benzyl 7-fluoro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved can vary, but they often include binding to the active site of a target protein, altering its activity, and triggering downstream signaling cascades.
Comparison with Similar Compounds
Ethyl 7-fluoro-2-methyl-5-oxo-5H-benzopyrano[2,3-b]pyridine-3-carboxylate: This compound is structurally similar but differs in the presence of an ethyl group instead of a benzyl group.
N-Benzyl-7-fluoro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide: This compound is closely related but features an amide group instead of a carboxylate group.
Uniqueness: Benzyl 7-fluoro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate stands out due to its unique combination of functional groups, which confer distinct chemical and physical properties. These properties make it particularly useful in specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
benzyl 7-fluoro-2-methyl-5-oxochromeno[2,3-b]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14FNO4/c1-12-15(21(25)26-11-13-5-3-2-4-6-13)10-17-19(24)16-9-14(22)7-8-18(16)27-20(17)23-12/h2-10H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILNWZUZBWVVYIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=O)C3=C(C=CC(=C3)F)OC2=N1)C(=O)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.